

Benzyltrimethylsilane: A Foundational Aromatic Silicon Compound for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyltrimethylsilane**

Cat. No.: **B1265640**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylsilane (BTMS) is a foundational organosilicon compound that has garnered significant interest in modern synthetic chemistry. Its unique reactivity, stability, and ease of handling make it a valuable reagent in a variety of chemical transformations. Organosilanes, in general, are crucial synthetic intermediates, serving as protecting groups and participating in carbon-carbon bond-forming reactions.^[1] This guide provides a comprehensive overview of the synthesis, properties, and key reactions of **benzyltrimethylsilane**, with a focus on its applications in the synthesis of complex molecules, including pharmaceutical analogues.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of **benzyltrimethylsilane** are well-documented, providing a solid foundation for its use in various applications.

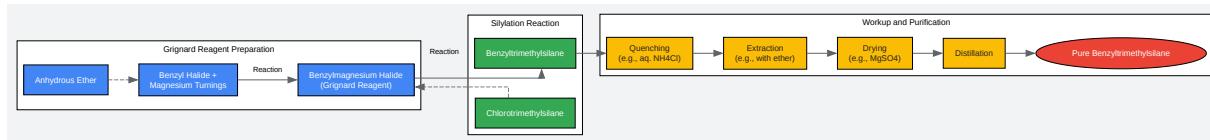
Physical and Chemical Properties

Quantitative data for **benzyltrimethylsilane** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{16}Si$	[1] [2]
Molecular Weight	164.32 g/mol	[1] [2]
CAS Number	770-09-2	[1]
Appearance	Liquid	[2] [3]
Boiling Point	187-190 °C at 760 mmHg	[3]
Flash Point	58.9 °C	[3]
Density	0.863 g/mL	[2]
InChI Key	MRIWRLGWLWRLJIW- UHFFFAOYSA-N	[3] [4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **benzyltrimethylsilane**.


Spectroscopy	Key Features	Reference(s)
1H NMR	Chemical shifts corresponding to the trimethylsilyl and benzyl protons.	-
^{13}C NMR	Signals for the carbon atoms of the trimethylsilyl and benzyl groups.	[4]
^{29}Si NMR	Characteristic chemical shift for the silicon atom.	[4]
Mass Spectrometry	Molecular ion peak and fragmentation pattern consistent with the structure.	-

Synthesis of Benzyltrimethylsilane

The most common laboratory-scale synthesis of **benzyltrimethylsilane** involves the reaction of a benzyl Grignard reagent with a trimethylsilyl halide, or the reaction of benzylmagnesium halide with chlorotrimethylsilane.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **benzyltrimethylsilane** via a Grignard reaction.

[Click to download full resolution via product page](#)

General workflow for the synthesis of **benzyltrimethylsilane**.

Representative Experimental Protocol: Grignard Synthesis

The following is a representative protocol for the synthesis of **benzyltrimethylsilane** based on standard Grignard reaction procedures. All glassware should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Magnesium turnings
- Benzyl chloride (or bromide)

- Chlorotrimethylsilane
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

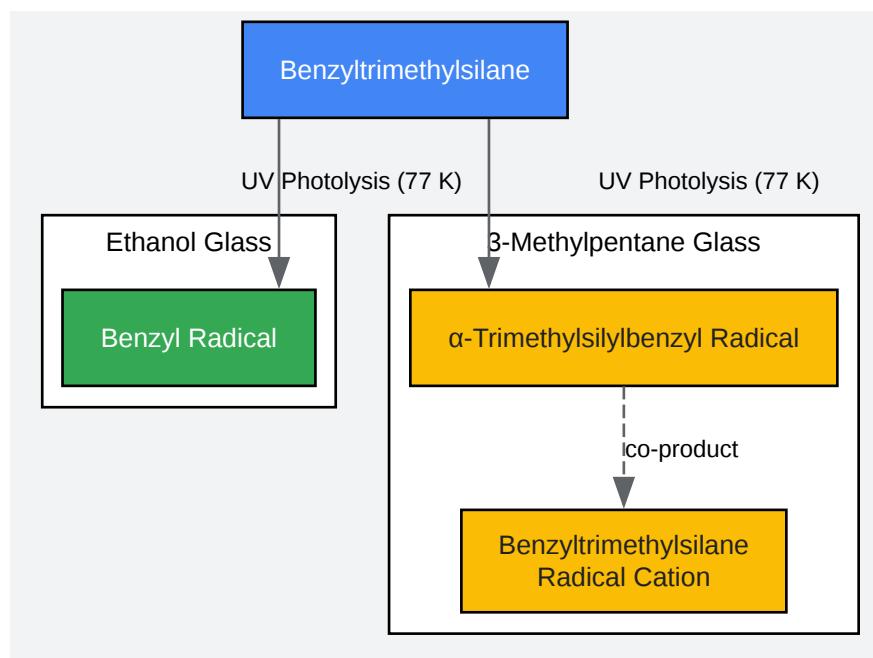
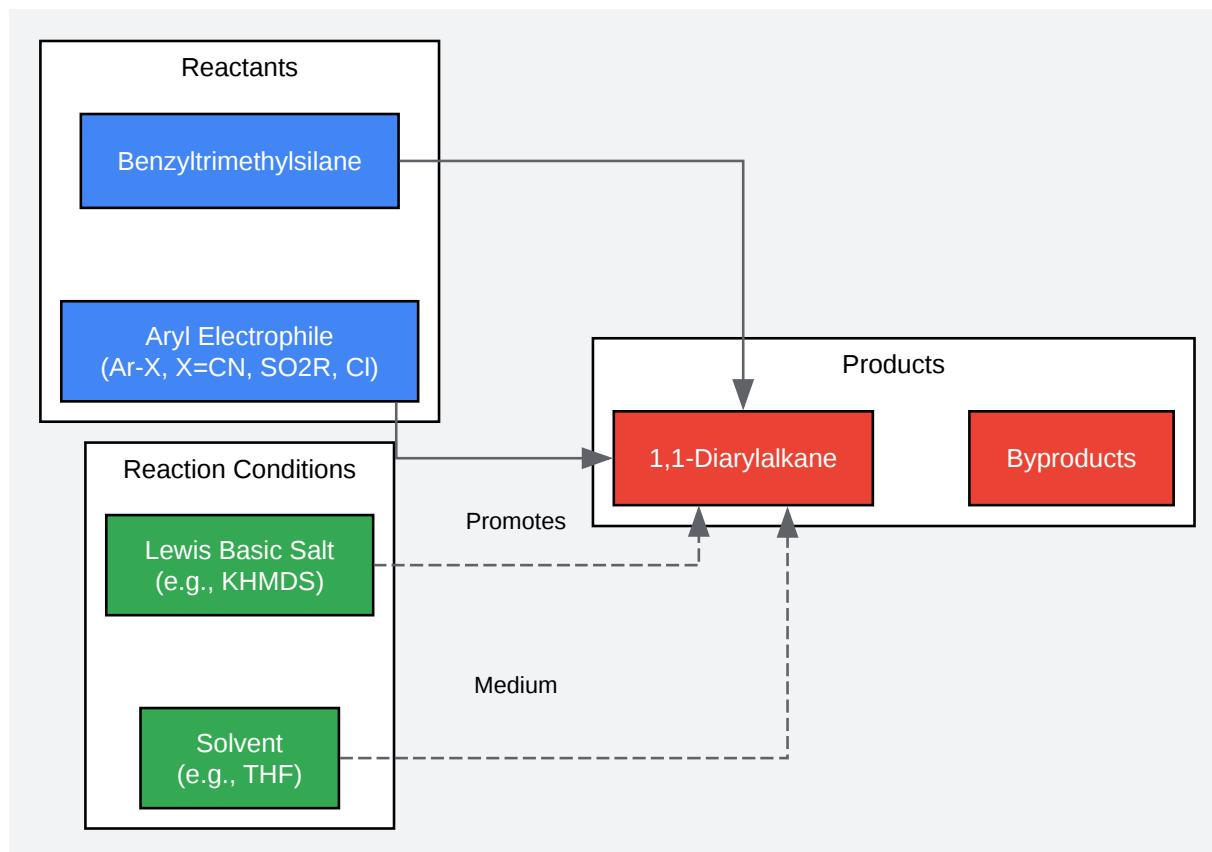
Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- Preparation of the Grignard Reagent:
 - Place magnesium turnings in the three-necked flask.
 - Add a small crystal of iodine to activate the magnesium.[5]
 - In the dropping funnel, prepare a solution of benzyl chloride in anhydrous diethyl ether.
 - Add a small amount of the benzyl chloride solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.[5]

- Once the reaction has started, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.[\[6\]](#)
- Reaction with Chlorotrimethylsilane:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Add a solution of chlorotrimethylsilane in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Workup and Purification:
 - Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent and remove the solvent by rotary evaporation.
 - Purify the crude product by distillation under reduced pressure to obtain pure **benzyltrimethylsilane**.



Key Reactions and Applications

Benzyltrimethylsilane is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Lewis Basic Salt-Promoted Arylation for the Synthesis of 1,1-Diarylalkanes

A significant application of **benzyltrimethylsilane** is its use in the synthesis of 1,1-diarylalkanes through a Lewis basic salt-promoted coupling with aromatic electrophiles.^[8] This method is advantageous as it avoids the use of transition metals and provides a modular and selective approach to these valuable structures, which are found in many biologically active molecules.^{[8][9][10][11]} The utility of this method has been demonstrated in the synthesis of pharmaceutical analogues.^[8]

General Reaction Scheme: The reaction involves the activation of the **benzyltrimethylsilane** by a Lewis basic salt, which facilitates the coupling with an aryl nitrile, sulfone, or chloride to form the corresponding 1,1-diarylalkane.^[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Benzyltrimethylsilane | 770-09-2 [sigmaaldrich.com]
- 4. Trimethylbenzylsilane | C10H16Si | CID 69862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Access to Substituted 1,1-Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl₃-based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Benzyltrimethylsilane: A Foundational Aromatic Silicon Compound for Advanced Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265640#benzyltrimethylsilane-as-a-foundational-aromatic-silicon-compound>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com